Cyclosarin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

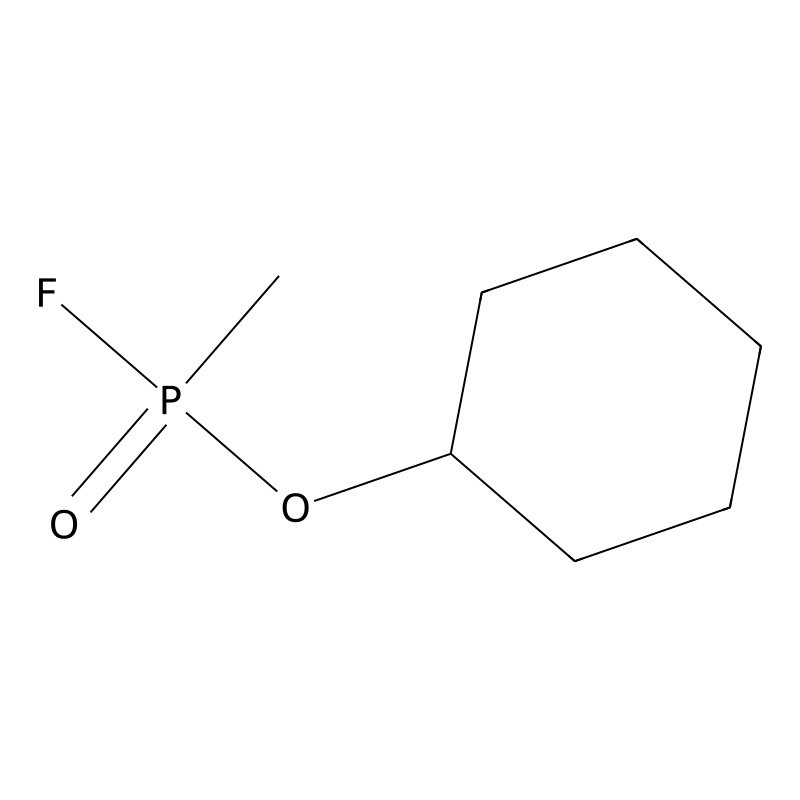

Cyclosarin, also known by its chemical name cyclohexyl methylphosphonofluoridate, is an extremely toxic organophosphorus compound classified as a nerve agent. It is part of the G-series of chemical warfare agents, which were originally developed in Germany during World War II. Cyclosarin has a molecular weight of 180.16 g/mol and a chemical formula of CHFOP. This colorless liquid has been described as having a sweet, musty odor reminiscent of peaches or shellac. Unlike its predecessor sarin, cyclosarin is characterized by its relatively low volatility and higher persistence in the environment, making it a significant concern in chemical warfare scenarios .

- Reactivity with Oxidizers: Cyclosarin can react violently with strong oxidizers, leading to potential explosive hazards.

- Decomposition: When in contact with metals, cyclosarin may decompose and release flammable hydrogen gas .

- Hydrolysis: In aqueous solutions, cyclosarin hydrolyzes with a half-life of approximately 42 hours at neutral pH. This reaction produces less toxic byproducts, which can mitigate some environmental impacts if large quantities are released .

- Thermal Decomposition: When heated or reacted with steam, cyclosarin emits highly toxic fumes, including fluorides and oxides of phosphorus .

Cyclosarin is known for its potent neurotoxic effects, primarily through the inhibition of the enzyme acetylcholinesterase. This inhibition leads to an accumulation of acetylcholine at synapses, resulting in overstimulation of the nervous system. Symptoms of exposure can include:

- Muscular twitching and spasms

- Respiratory distress

- Convulsions

- Loss of consciousness

- Potentially fatal outcomes if not treated promptly .

Research has shown that cyclosarin can induce significant neurobehavioral changes in animal models, highlighting its severe impact on neurological function following exposure .

The synthesis of cyclosarin involves several steps typically derived from organophosphorus chemistry:

- Starting Materials: The synthesis often begins with methylphosphonyl difluoride and cyclohexylamine.

- Reaction Conditions: The reaction is conducted under controlled conditions to prevent unwanted side reactions and ensure safety due to the toxic nature of the intermediates.

- Purification: After synthesis, cyclosarin is purified using techniques such as distillation to remove impurities and unreacted materials .

Historically, cyclosarin has been developed and used as a chemical weapon due to its extreme toxicity and effectiveness as a nerve agent. Its applications are primarily military and include:

- Chemical Warfare: Used in conflicts such as the Iran-Iraq War, where it was deployed alongside other nerve agents to enhance battlefield effectiveness.

- Research: Cyclosarin is used in laboratory settings for studies related to neurotoxicity and antidote development due to its well-characterized effects on the nervous system .

Studies on cyclosarin interactions focus on its neurotoxic effects and potential antidotes. Research has demonstrated that various oxime compounds can reactivate acetylcholinesterase inhibited by cyclosarin. For instance:

- Oxime Compounds: Compounds such as HI-6 and others have shown efficacy in reversing the toxic effects when administered shortly after exposure .

- Combination Therapies: The use of atropine alongside oximes has been explored to enhance therapeutic outcomes following exposure to cyclosarin .

These studies are crucial for developing effective treatments for potential exposure scenarios.

Cyclosarin shares structural and functional similarities with other nerve agents within the G-series family. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Toxicity Level | Persistence | Primary Use |

|---|---|---|---|---|

| Sarin | CHFOP | High | Low | Chemical warfare |

| Soman | CHFOP | High | Moderate | Chemical warfare |

| Tabun | CHNOP | High | Moderate | Chemical warfare |

| VX | CHNOPS | Extremely High | High | Chemical warfare |

Uniqueness of Cyclosarin- Persistence: Cyclosarin is more persistent than sarin but less so than VX, making it a significant concern for long-term environmental contamination.

- Flammability: Unlike sarin, cyclosarin is flammable, which poses additional risks during storage and handling.

- Chemical Structure: The presence of cyclohexyl groups distinguishes cyclosarin from other G-series agents, contributing to its unique physical properties such as lower volatility and higher boiling point .

Molecular Formula and Stereochemical Configuration

Cyclosarin represents a highly specialized organophosphorus compound with the molecular formula C₇H₁₄FO₂P, established through extensive analytical characterization studies [2] [3] [4]. The compound possesses a molecular weight of 180.16 g/mol, distinguishing it from other members of the G-series organophosphorus agents through its unique structural composition [2] [3] [15]. The International Union of Pure and Applied Chemistry nomenclature designates this compound as cyclohexyl methylphosphonofluoridate, reflecting its fundamental structural components [1] [2] [4].

The stereochemical configuration of cyclosarin centers on a chiral phosphorus atom, which serves as the primary asymmetric center within the molecular structure [8] [9] [24]. This phosphorus-centered chirality results in the formation of two distinct enantiomers, designated as P(+) and P(−) based on their optical activity properties [8] [24]. Advanced X-ray crystallographic analysis has confirmed the P(R) stereochemistry in crystalline complexes, providing definitive structural evidence for the spatial arrangement of substituents around the phosphorus center [5].

The molecular architecture consists of a central phosphorus atom bonded to four distinct substituents: a methyl group, a fluorine atom, an oxygen atom connected to a cyclohexyl ring, and a double-bonded oxygen atom [1] [14]. This tetrahedral arrangement around the phosphorus creates the characteristic asymmetry that defines the compound's stereochemical properties [8] [9].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₁₄FO₂P | [2] [3] [4] |

| Molecular Weight (g/mol) | 180.16 | [2] [3] [15] |

| IUPAC Name | Cyclohexyl methylphosphonofluoridate | [1] [2] [4] |

| CAS Registry Number | 329-99-7 | [4] [14] [15] |

| Physical State at 20°C | Colorless liquid | [1] [16] [17] |

| Density (g/cm³) | 1.133 | [16] [17] |

| Boiling Point (°C) | 239 | [16] [17] |

| Melting Point (°C) | -30 | [17] |

| Vapor Pressure (mmHg at 20°C) | 0.044 | [3] [16] [17] |

| Volatility (mg/m³ at 20°C) | 438 | [16] [17] |

| Water Solubility (%) | 0.37 | [17] |

| Flash Point (°C) | 94 | [1] [3] |

Chiral Centers and Isomer-Specific Activity

The single chiral center located at the phosphorus atom generates two enantiomeric forms of cyclosarin, each exhibiting distinct biological and chemical properties [8] [9] [24]. Analytical supercritical fluid chromatography studies have demonstrated that the P(+) enantiomer consistently elutes before the corresponding P(−) enantiomer when separated using specialized chiral stationary phases [8] [24]. This elution order has been established through systematic investigation using Regis WhelkO1 columns configured in tandem arrangements to achieve complete baseline resolution [8].

The stereoselectivity of enzymatic interactions with cyclosarin enantiomers reveals remarkable differences in biological activity patterns [11] [25]. Research utilizing human carboxylesterase 1 has demonstrated up to 2900-fold preference for the P(R) enantiomer over its P(S) counterpart, indicating substantial stereoselective recognition by biological systems [11] [25]. This dramatic difference in enzymatic affinity underscores the critical importance of stereochemical configuration in determining molecular interactions.

Comparative studies examining the inhibitory potency of individual enantiomers have consistently demonstrated that the P(−) enantiomer exhibits significantly greater biological activity than the P(+) form [23] [25]. This stereoselectivity pattern aligns with observations made for other organophosphorus compounds, where the S(p) configuration generally displays enhanced potency compared to R(p) stereoisomers [25].

The stereochemical properties of cyclosarin have been extensively characterized through multiple analytical approaches, including polarimetry, chiral chromatography, and enzymatic resolution methods [8] [24]. These investigations have established definitive elution orders and provided quantitative measures of stereoselectivity that serve as fundamental parameters for understanding the compound's behavior in various chemical and biological systems [8] [24].

| Property | Details | Reference |

|---|---|---|

| Chiral Center Location | Phosphorus atom | [8] [9] [24] |

| Number of Stereoisomers | 2 (P⁺ and P⁻) | [8] [9] [24] |

| Enantiomer Designation | P(+) and P(−) based on optical activity | [8] [24] |

| Elution Order (Chiral Chromatography) | P(+) enantiomer elutes first | [8] [24] |

| Relative Inhibitory Potency | P(−) enantiomer more toxic | [23] [25] |

| Stereoselectivity Factor | Up to 2900-fold preference for P(R) configuration | [11] [25] |

| Crystal Structure Data | P(R) stereochemistry confirmed by X-ray crystallography | [5] |

Comparative Analysis with Other Organophosphorus Agents

Cyclosarin occupies a distinctive position within the G-series family of organophosphorus compounds, sharing fundamental structural characteristics while exhibiting unique molecular features [18] [19]. The compound belongs to a class of methylphosphonofluoridate esters that includes sarin, soman, and related agents, all characterized by the presence of a fluorine leaving group attached to a chiral phosphorus center [18] [19].

Structural comparison reveals that cyclosarin differs from other G-series agents primarily in its alkyl substituent, featuring a cyclohexyl group in place of the isopropyl group found in sarin or the pinacolyl group present in soman [18] [19]. This substitution pattern significantly influences the compound's physical and chemical properties, particularly its persistence and volatility characteristics [1] [16] [17].

The molecular weight of cyclosarin at 180.16 g/mol positions it between sarin (140.10 g/mol) and soman (182.18 g/mol), reflecting the intermediate size of the cyclohexyl substituent relative to other alkyl groups in this series [18] [19] [21]. Unlike soman, which possesses two chiral centers resulting in four possible stereoisomers, cyclosarin maintains the simpler two-enantiomer system characteristic of sarin and other single-chiral-center organophosphorus compounds [8] [18] [19].

Comparative inhibition kinetic studies have established a potency ranking among G-series organophosphorus agents, with cyclosarin demonstrating superior inhibitory activity compared to sarin while exhibiting comparable potency to other highly active members of this compound class [12] [13]. This enhanced activity correlates with structural features that optimize molecular recognition and binding interactions with target enzymes [12] [13].

The persistence characteristics of cyclosarin distinguish it markedly from more volatile G-series compounds, with evaporation rates approximately 69 times slower than sarin and 20 times slower than water [1] [3]. This reduced volatility stems directly from the cyclohexyl substituent's contribution to molecular stability and intermolecular interactions [1] [3].

| Agent | Molecular Formula | Molecular Weight (g/mol) | Leaving Group | Alkyl Substituent (R₂) | Chiral Centers | Stereoisomers |

|---|---|---|---|---|---|---|

| Tabun (GA) | C₅H₁₁N₂O₂P | 162.13 | CN | C₂H₅ | 1 (P) | 2 |

| Sarin (GB) | C₄H₁₀FO₂P | 140.10 | F | CH(CH₃)₂ | 1 (P) | 2 |

| Soman (GD) | C₇H₁₆FO₂P | 182.18 | F | CH(CH₃)C(CH₃)₃ | 2 (P, C) | 4 |

| Cyclosarin (GF) | C₇H₁₄FO₂P | 180.16 | F | Cyclohexyl | 1 (P) | 2 |

Physical Description

Color/Form

XLogP3

Boiling Point

239 °C

Vapor Density

Density

LogP

Odor

Agent GF is reported to have a sweet or musty odor of peaches

Melting Point

-30 °C

Vapor Pressure

0.044 mm Hg at 20 °C

Other CAS

Methods of Manufacturing

General Manufacturing Information

Agent GF is currently considered of little strategic interest.

The organophosphate nerve agents tabun (GA), sarin (GB), soman (GD), and cyclosarin (GF) are among the most toxic chemical warfare agents known.

Analytic Laboratory Methods

The M18A2 Chemical Agent Detector Kit uses both detector tubes and paper tickets to detect and identify dangerous concentrations of lethal chemicals agents as vapors in the air, as well as liquid chemical agent contamination on exposed surfaces. ... Each kit consists of 12 disposable sampler-detectors, one booklet of M8 paper, and a set of instruction cards ... Each sampler-detector contains a square impregnated spot for blister agents, a circular test spot for blood agents, a star test spot for nerve agents, and a Lewisite-detecting tablet and rubbing tab. There are eight glass ampoules, six containing reagents for testing and two for a chemical heater to vaporize agents at low temperatures. When the ampoules are crushed between the fingers, formed channels in the plastic sheets direct the flow of liquid reagent to wet the test spots. Each test spot or detecting tablet develops a distinctive color that indicated whether a chemical agent is or is not present in the air.

GB and other G-agents react with perhydryl ions at pH 9-10 to form a perphosphonate ion, CH3P(O)(OC3H7)OO-, which has a sufficiently high redox potential to oxidize indole or o-dianisidine to produce colored products. This reaction is thus useful as a method of detection, and <1 mg of GB can be detected in this manner. /G-Agents/

... /A/ useful reagent for detection and estimation of G-agents is diisonitrosoacetone... Coupling agents, such as p-phenylenediamine, increase the reaction rate. /G-Agents/

Clinical Laboratory Methods

Toxic organophosphorus compounds (OPC), e.g., pesticides and nerve agents (NA), are known to phosphylate distinct endogenous proteins in vivo and in vitro. OPC adducts of butyrylcholinesterase and albumin are considered to be valuable biomarkers for retrospective verification of OPC exposure. Therefore, /investigators/ have detected and identified novel adducts of human serum albumin (HSA) by means of matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS). Pure albumin and plasma were incubated with numerous pesticides and NA of the V- and G-type in different molar ratios. Samples were prepared either by sodium dodecyl sulfate-polyacrylamide gel electrophoresis followed by in-gel enzymatic cleavage using endoproteinase Glu-C (Glu-C) or by combining highly albumin-selective affinity extraction with ultrafiltration followed by reduction, carbamidomethylation, and enzymatic cleavage (Glu-C) prior to MALDI-TOF MS analysis. Characteristic mass shifts for phosphylation revealed tyrosine adducts at Y(411) (Y(401)KFQNALLVRY(411)TKKVPQVSTPTLVE(425)), Y(148) and Y(150) (I(142)ARRHPY(148)FY(150)APE(153), single and double labeled), and Y(161) (L(154)LFFAKRY(161)KAAFTE(167)) produced by original NA (tabun, sarin, soman, cyclosarin, VX, Chinese VX, and Russian VX) as well as by chlorpyrifos-oxon, diisopropyl fluorophosphate (DFP), paraoxon-ethyl (POE), and profenofos. MALDI-MS/MS of the single-labeled (142)I-E(153) peptide demonstrated that Y(150) was phosphylated with preference to Y(148). Aged albumin adducts were not detected. The procedure described was reproducible and feasible for detection of adducts at the most reactive Y(411)-residue (S/N >or =3) when at least 1% of total albumin was labeled. This was achieved by incubating plasma with molar HSA/OPC ratios ranging from approximately 1:0.03 (all G-type NA, DFP, and POE) to 1:3 (V-type NA, profenofos). Relative signal intensity of the Y(411) adduct correlated well with the spotted relative molar amount underlining the usefulness for quantitative adduct determination. In conclusion, the current analytical design exhibits potential as a verification tool for high-dose exposure.

An analysis method for determining isopropyl methylphosphonic acid (IMPA) and cyclohexyl methylphosphonic acid (CMPA), the metabolic hydrolysis products of toxic organophosphorus nerve agents isopropyl methylphosphonofluoridate (sarin, GB) and cyclohexyl methylphosphonofluoridate (cyclosarin, GF), respectively, has been developed and validated using high-performance liquid chromatography-mass spectrometry with negative ion electrospray ionization with time-of-flight detection (LC-ESI-MS-TOF). The linear range of quantitation was 5 to 125 ng/mL in plasma with a method detection limit of 2 ng/mL for each compound. This method was developed to determine the amount of metabolic hydrolysis that was formed during and after nerve agent exposure in minipigs to account for a major pathway of GB and GF elimination that had not been previously characterized in the bloodstream, particularly during low-level whole-body inhalation experiments. Metabolic hydrolysis accounted for 70% to 90% of the recoverable agent in the bloodstream during exposure, when compared to both unbound and cholinesterase bound agent recovered by fluoride ion reactivation analysis for the same samples. The estimated half-life of IMPA and CMPA in plasma was determined to be 44 and 61 min, respectively. The method utilizes the mass selectivity of LC-ESI-MS-TOF using a bench-top instrument to achieve a detection limit that is consistent with reported LC-MS-MS methods analyzing blood samples.

Interactions

The combined toxicity of sarin and cyclosarin does not indicate synergism...

Rhesus monkeys administered five times the LD50 but treated with atropine, pyridostigmine, and either 2-PAM or HI6 oxime all lived and had minimal nervous system changes.

A computer program (Q-test) was used to evaluate the combined toxic effects of nerve agent GF and its combined form with sarin (GB/GF) in mice. Efficacy of Jielin Injection, the 2-PAM-containing antidote used successfully in China for the treatment of organophosphate pesticide poisoning, was also evaluated and compared with HI-6 against single and combined poisonings. The two agents were basically additive in toxicity when combined. However, toxic signs (convulsions) appeared later in combined poisoning than after exposure to each agent alone. The protective ratio of Jielin Injection against GF poisoning was low but significantly higher when against poisoning by GB or combined agent. When HI-6 was substituted for 2-PAM, the antidote was more effective against poisoning by both single and combined agents. Results of in vitro reactivation of GF-inhibited human erythrocyte acetylcholinesterase by these oximes agreed with the in vivo antidotal efficacy.

For more Interactions (Complete) data for CYCLOSARIN (7 total), please visit the HSDB record page.